2-amino-5-iodobenzene-1-sulfonyl fluoride
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Overview
Description
2-amino-5-iodobenzene-1-sulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride group, an amino group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of an amino-iodobenzene precursor using reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating agents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 2-amino-5-iodobenzene-1-sulfonyl fluoride, can be achieved through scalable processes that utilize readily available starting materials and efficient reaction conditions. One-pot synthesis methods from sulfonates or sulfonic acids have been developed to streamline the production process . These methods often involve mild reaction conditions and easy-to-handle reagents, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-iodobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino and iodine groups can be involved in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium fluoride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the specific transformation but often involve the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-amino-5-iodobenzene-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: It is explored as a potential drug candidate or as a precursor for the synthesis of bioactive molecules.
Materials Science: The compound is utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-iodobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of stable covalent adducts. This reactivity is exploited in chemical biology to study enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chlorobenzene-1-sulfonyl fluoride
- 2-amino-5-bromobenzene-1-sulfonyl fluoride
- 2-amino-5-fluorobenzene-1-sulfonyl fluoride
Uniqueness
Compared to its analogs, 2-amino-5-iodobenzene-1-sulfonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific types of reactions, such as halogen bonding and oxidative addition, making this compound particularly valuable in synthetic chemistry and medicinal applications .
Properties
IUPAC Name |
2-amino-5-iodobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKSEOEKZIXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00758695 |
Source
|
Record name | 2-Amino-5-iodobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00758695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93496-73-2 |
Source
|
Record name | 2-Amino-5-iodobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00758695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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